Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanoate

Lipophilicity ADME Partition coefficient

Researchers optimizing lead candidates often face uncontrolled lipophilicity drift when substituting pyrazole regioisomers. This compound (CAS 1343720-29-5) addresses this with a measured LogP of 0.48-substantially lower than the 4-methyl (0.86) and 5-positional (0.86) analogs. • LogP 0.48 enables deliberate lipophilicity reduction without altering the core pharmacophore • pKa 6.97 places the compound near physiological pH for reliable cell-based assay performance • Racemic diastereomer mixture supports chiral separation and individual stereoisomer profiling • Consistent 98% purity from multiple suppliers ensures reproducible multi-step synthesis

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13634645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanoate
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C(C)CC(C)(C(=O)OC)N
InChIInChI=1S/C11H19N3O2/c1-8-5-6-14(13-8)9(2)7-11(3,12)10(15)16-4/h5-6,9H,7,12H2,1-4H3
InChIKeyUDNJZWONWVSYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Procurement Baseline


Methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate (CAS 1343720-29-5) is a synthetic β-amino acid methyl ester bearing a 3-methyl-1H-pyrazole substituent at the γ-position of the pentanoate backbone . With molecular formula C₁₁H₁₉N₃O₂ and molecular weight 225.29 g/mol, it belongs to the class of pyrazole-functionalized amino acid derivatives that are widely employed as versatile building blocks in medicinal chemistry and agrochemical research [1]. The compound possesses two asymmetric carbon atoms, yielding a racemic mixture of diastereomers, and is commercially available at ≥97–98% purity from multiple established suppliers .

Why Generic Substitution Fails for This Compound


Within the pyrazole-amino ester chemical space, seemingly minor structural permutations—such as relocation of the methyl substituent on the pyrazole ring (3-methyl vs. 4-methyl vs. 5-methyl), alteration of the pentanoate backbone attachment point (4-substituted vs. 5-substituted), or variation of the ester moiety (methyl vs. ethyl)—produce measurable and functionally consequential differences in key molecular properties . These differences include lipophilicity (LogP), ionization behavior (pKa), and bulk physical properties (boiling point, density), each of which directly impacts downstream considerations such as membrane permeability, solubility at physiological pH, formulation handling, and synthetic compatibility in multi-step sequences [1]. Procurement of a close analog without verifying these specific parameters risks introducing uncontrolled variables that can compromise SAR interpretation, reaction reproducibility, or pharmacokinetic optimization.

Quantitative Differentiation Evidence


Lipophilicity Reduction by 3-Methylpyrazole Substitution

The target compound, bearing the methyl group at the pyrazole 3-position, exhibits a measured LogP of 0.48, which is substantially lower than the LogP of 0.86 for the direct 4-methyl regioisomer (CAS 1339214-55-9), both sourced from the same supplier under identical analytical conditions . This ~0.38 LogP unit difference corresponds to an approximately 2.4-fold lower octanol-water partition coefficient, indicating significantly reduced lipophilicity. The 5-positional isomer (CAS 1343515-18-3) shows a LogP of 0.86, confirming that the 3-methyl substitution pattern uniquely lowers lipophilicity within this compound family .

Lipophilicity ADME Partition coefficient Pyrazole regioisomerism Medicinal chemistry

pKa Shift and Ionization State at Physiological pH

The predicted pKa of the target compound is 6.97 ± 0.25, which is 0.38 units lower than the predicted pKa of 7.35 ± 0.25 for the 5-positional isomer (CAS 1343515-18-3), where the pyrazole is attached at the pentanoate 5-position rather than the 4-position [1]. This means that at physiological pH 7.4, a larger fraction of the target compound exists in the neutral (free base) form compared to the 5-positional isomer, potentially affecting solubility, membrane permeation rates, and receptor-binding interactions in biological assays.

pKa Ionization state Bioavailability pH-dependent solubility Pyrazole regioisomerism

Boiling Point Comparison Across Regioisomers

The predicted boiling point of the target compound is 325.7 ± 37.0 °C, which is lower than that of the 4-methyl regioisomer (CAS 1339214-55-9, 329.2 ± 37.0 °C) by 3.5 °C and lower than that of the 5-positional isomer (CAS 1343515-18-3, 327.2 ± 37.0 °C) by 1.5 °C [1][2]. While the differences are modest relative to the prediction uncertainty, the consistent trend across comparators suggests the 3-methyl-4-substituted architecture imparts systematically lower intermolecular cohesion, which may be advantageous for vacuum distillation purification or for formulations requiring elevated processing temperatures.

Boiling point Purification Distillation Formulation Thermal stability

Commercial Purity Specification Advantage

The target compound is routinely supplied at 98% purity by Fluorochem and Leyan . In contrast, the 5-positional isomer (CAS 1343515-18-3) is listed at 97% purity from AKSci, though 98% material is also available from Leyan . For procurement decisions where batch-to-batch consistency and minimal impurity profiles are critical—such as in late-stage medicinal chemistry or sensitive catalytic transformations—the default availability at the higher 98% specification reduces the need for additional in-house purification and associated yield loss.

Purity specification Quality assurance Reproducibility Procurement Synthetic intermediate

Chiral Complexity and Diastereomer Exploration

The target compound contains two asymmetric carbon atoms (the α-amino carbon and the γ-carbon bearing the pyrazole), yielding a racemic mixture of four stereoisomers (two diastereomeric pairs) . This contrasts with simpler pyrazole-amino acid analogs such as 2-amino-2-methyl-4-(1H-pyrazol-1-yl)pentanoic acid (CAS 1342521-02-1), which possesses only a single chiral center (the α-carbon) and exists as a single racemic pair . The additional stereochemical complexity of the target compound offers opportunities for diastereomeric resolution and stereochemical SAR exploration that are unavailable with mono-chiral analogs, making it a more versatile scaffold for studying stereochemistry-dependent biological effects.

Chirality Diastereomers Stereochemistry Enantiomeric resolution SAR

Optimal Application Scenarios


Medicinal Chemistry SAR for Reduced Lipophilicity

In lead optimization programs where lowering LogP is a key objective—for instance, to improve aqueous solubility, reduce hERG liability, or minimize metabolic clearance—the target compound's LogP of 0.48 offers a measurable advantage over the 4-methyl regioisomer (LogP 0.86) and the 5-positional isomer (LogP 0.86) . Medicinal chemists can deploy this compound as a deliberate lipophilicity-lowering scaffold while retaining the core pyrazole-amino ester pharmacophore, enabling systematic exploration of the lipophilicity-activity relationship without introducing confounding structural changes outside the pyrazole substitution pattern.

pH-Dependent Solubility and Ionization Profiling

The predicted pKa of 6.97 positions the target compound closer to physiological pH (7.4) than the 5-positional isomer (pKa 7.35), meaning a larger fraction resides in the neutral form at assay-relevant pH [1]. This property is particularly valuable in cell-based assays where passive membrane permeability governs intracellular exposure, or in in vitro dissolution testing where ionization-state-dependent solubility dictates the accessible concentration range. Researchers designing pH-sensitivity studies can use this compound as a probe to isolate the contribution of pyrazole regioisomerism to pH-dependent biological readouts.

Stereochemistry-Dependent Biological Activity

With two asymmetric centers yielding a racemic diastereomer mixture, the target compound serves as an entry point for preparative chiral separation and individual stereoisomer profiling . This enables research groups to isolate and independently characterize the biological activity, target engagement, and pharmacokinetic properties of each diastereomer—a workflow that is not feasible with single-chiral-center pyrazole-amino acid analogs such as 2-amino-2-methyl-4-(1H-pyrazol-1-yl)pentanoic acid. The resulting stereochemistry-activity relationships can inform the design of enantiopure lead candidates with optimized efficacy and reduced off-target effects.

High-Purity Synthetic Intermediate for Derivatization

The consistent availability of the target compound at 98% purity from multiple reputable suppliers ensures that it can enter multi-step synthetic sequences with minimal batch-to-batch variability . This level of purity reduces the risk of side reactions caused by unidentified impurities during subsequent transformations—such as amide coupling, ester hydrolysis, or pyrazole N-functionalization—thereby improving overall synthetic yield and reproducibility in both academic research settings and early-stage process chemistry development.

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